molecular formula C8H10BrNO2S B3176263 5-Bromo-2-(isopropylsulfonyl)pyridine CAS No. 98626-94-9

5-Bromo-2-(isopropylsulfonyl)pyridine

Cat. No. B3176263
Key on ui cas rn: 98626-94-9
M. Wt: 264.14 g/mol
InChI Key: UHQVOIMTFMKMSD-UHFFFAOYSA-N
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Patent
US07312334B2

Procedure details

To a solution of 5-bromo-2-isopropylthiopyridine from Step 1 (2.03 g, 8.75 mmol) in tetrahydrofuran (50 ml) and methanol (25 ml) at 0° C. was added oxone (15.8 g, 25.8 mmol) and then saturated aqueous sodium bicarbonate (25 ml). The resulting mixture was stirred at room temperature for 6 hours. The mixture was quenched with aqueous sodium bicarbonate and partitioned between ethyl acetate and water. The crude product from the organic phase was chromatographed on silica gel eluting with 20% ethyl acetate in hexane to afford the 5-Bromo-2-isopropylsulfonylpyridine compound as a white solid.
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](SC(C)C)=[N:6][CH:7]=1.O[O:13][S:14]([O-:16])=O.[K+].C(=O)(O)[O-].[Na+].O1C[CH2:26][CH2:25][CH2:24]1>CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([S:14]([CH:25]([CH3:26])[CH3:24])(=[O:16])=[O:13])=[N:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)SC(C)C
Name
Quantity
15.8 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The crude product from the organic phase was chromatographed on silica gel eluting with 20% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)S(=O)(=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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